![molecular formula C9H8N2O B2646904 2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile CAS No. 211616-63-6](/img/structure/B2646904.png)
2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile is a chemical compound with the CAS Number: 211616-63-6 . It has a molecular weight of 160.18 and its IUPAC name is 2-[hydroxy(3-pyridinyl)methyl]acrylonitrile . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile is 1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6,9,12H,1H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile is a powder that is stored at room temperature . It has a molecular weight of 160.18 .Applications De Recherche Scientifique
Anticancer Properties of Ruthenium(II) Arene Complexes
The study by Martínez-Alonso et al. (2014) explores the synthesis of ruthenium(II) arene compounds using ligands like 2-pyridin-2-yl-1H-benzimidazole and others, to evaluate their cytotoxic activity across several cell lines. The research highlights the potential of these compounds in anticancer therapy, specifically noting the p-cym derivative's strong ability to destabilize the DNA double helix, suggesting a multitarget mechanism for biological activity (Martínez-Alonso et al., 2014).
Magnetic and Optical Properties in Chemistry
Alexandropoulos et al. (2011) discovered a new family of nonanuclear lanthanide clusters with sandglass-like topology, showcasing dual physical properties. Specifically, the Dy(III) member exhibited single-molecule magnetism behavior, while the Eu(III) analogue showed intense red photoluminescence, marking significant contributions to the fields of magnetic materials and optical applications (Alexandropoulos et al., 2011).
Corrosion Inhibition
Murmu et al. (2019) investigated the corrosion inhibitive performances of synthesized Schiff bases on mild steel in acidic environments. Their findings contribute to the development of more efficient corrosion inhibitors, crucial for extending the lifespan of metal structures and components in corrosive environments (Murmu et al., 2019).
Enhancing Solar Cell Performance
Wei et al. (2015) synthesized pyridine-anchor co-adsorbents and employed them in combination with a ruthenium complex in dye-sensitized solar cells (DSSCs). Their research demonstrated a significant enhancement in solar cell performance, highlighting the potential of these compounds in improving renewable energy technologies (Wei et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-[hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6,9,12H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTLMTYVEFIXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(C1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Fluorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2646821.png)
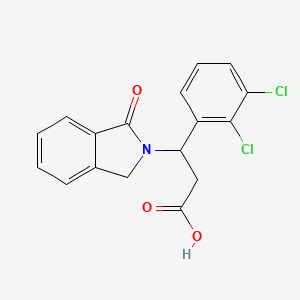
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2646827.png)
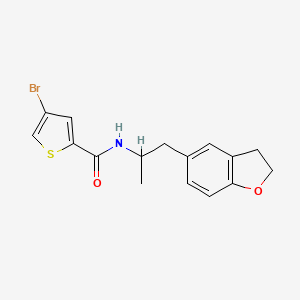
![N-benzo[e][1,3]benzothiazol-2-yl-4-methoxybenzamide](/img/structure/B2646830.png)
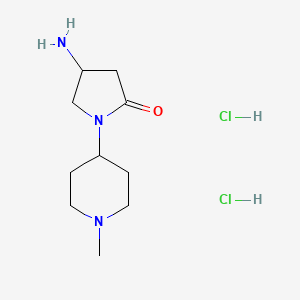
![3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one](/img/structure/B2646833.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2646834.png)
![{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine](/img/structure/B2646837.png)
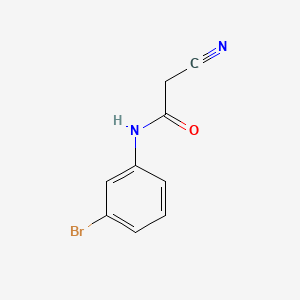
![2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2646840.png)
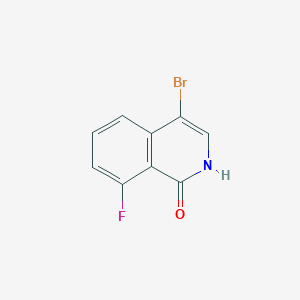
![2-Chloro-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2646843.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646844.png)